molecular formula C25H34O7 B11513435 5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate

5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate

Cat. No.: B11513435
M. Wt: 446.5 g/mol
InChI Key: ZHKLYQHCORJNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate is a complex organic compound with a molecular formula of C25H34O7 It is a derivative of androstane, a steroid framework, and features multiple functional groups, including hydroxyl, keto, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate typically involves multi-step organic synthesis. The starting material is often a simpler steroid compound, which undergoes a series of functional group transformations. Key steps may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Acetylation: Introduction of the acetate group.

Each step requires specific reagents and conditions. For example, hydroxylation might be achieved using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO), while oxidation could be performed using Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form additional keto groups.

    Reduction: Reduction of keto groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional keto derivatives, while reduction could produce more hydroxylated compounds.

Scientific Research Applications

5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of hormone-related disorders.

    Synthetic Organic Chemistry: Use as an intermediate in the synthesis of more complex steroid derivatives.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Androstan-3-yl acetate: A simpler derivative with fewer functional groups.

    5,14-Dihydroxy-19-oxo-androstan-3-yl acetate: Lacks the furan ring present in the target compound.

    16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate: Lacks the hydroxyl groups at positions 5 and 14.

Uniqueness

The uniqueness of 5,14-Dihydroxy-19-oxo-16-(5-oxo-2,5-dihydrofuran-3-yl)androstan-3-yl acetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

[10-formyl-5,14-dihydroxy-13-methyl-16-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H34O7/c1-15(27)32-18-3-7-23(14-26)19-4-6-22(2)10-17(16-9-21(28)31-13-16)11-25(22,30)20(19)5-8-24(23,29)12-18/h9,14,17-20,29-30H,3-8,10-13H2,1-2H3

InChI Key

ZHKLYQHCORJNSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(CC(CC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.